REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:12]=[CH:11][N+:10]([O-])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].C(OC(=O)C)(=[O:18])C>>[C:1]1([C:7]2[CH:12]=[CH:11][NH:10][C:9](=[O:18])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.55 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=[N+](C=C1)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for sixteen hours
|
Type
|
CUSTOM
|
Details
|
Acetic anhydride was then removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in absolute ethanol (200 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
re-extracted (ethyl acetate)
|
Type
|
FILTRATION
|
Details
|
The aqueous phase was filtered
|
Type
|
CUSTOM
|
Details
|
to give the solid product which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethyl acetate/methanol
|
Type
|
CUSTOM
|
Details
|
to give pure product, 3.76 g, Mp 226°-230° C
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |